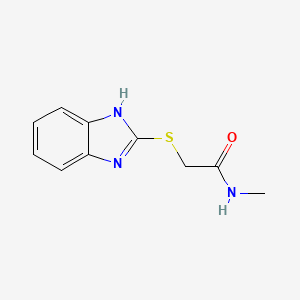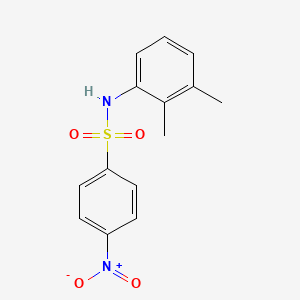
5,8-dimethoxy-4-methyl-2-(1-piperidinyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-dimethoxy-4-methyl-2-(1-piperidinyl)quinoline, also known as DMQX, is a synthetic compound that belongs to the quinoline family. DMQX has been widely used in scientific research due to its ability to selectively block certain types of glutamate receptors in the brain.
Mécanisme D'action
5,8-dimethoxy-4-methyl-2-(1-piperidinyl)quinoline selectively blocks the AMPA and kainate receptors by binding to their ion channels and preventing the influx of calcium ions into the neuron. This leads to a decrease in excitatory neurotransmission and ultimately results in the inhibition of neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce the severity of seizures in animal models of epilepsy, and to improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5,8-dimethoxy-4-methyl-2-(1-piperidinyl)quinoline is its selectivity for AMPA and kainate receptors, which allows for the precise manipulation of these receptors in scientific research. However, this compound has some limitations in terms of its solubility and stability, which can affect its effectiveness in certain experimental conditions. Additionally, this compound can have off-target effects on other types of glutamate receptors, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of 5,8-dimethoxy-4-methyl-2-(1-piperidinyl)quinoline in scientific research. One area of interest is the development of more selective and potent this compound analogs that can be used to further elucidate the role of AMPA and kainate receptors in neurological disorders. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance its neuroprotective effects. Finally, the use of this compound in clinical trials for the treatment of neurological disorders is an area of ongoing research.
Méthodes De Synthèse
5,8-dimethoxy-4-methyl-2-(1-piperidinyl)quinoline can be synthesized using a multi-step process that involves the reaction of 2-methylquinoline with piperidine, followed by the addition of methoxy groups to the quinoline ring. The final step involves the methylation of the nitrogen atom in the piperidine ring. The purity and yield of this compound can be improved by using various purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
5,8-dimethoxy-4-methyl-2-(1-piperidinyl)quinoline has been extensively used in scientific research as a selective antagonist of certain types of glutamate receptors, specifically AMPA and kainate receptors. These receptors are involved in excitatory neurotransmission in the brain and play a crucial role in learning and memory processes. This compound has been used to study the role of these receptors in various neurological disorders such as epilepsy, stroke, and Alzheimer's disease.
Propriétés
IUPAC Name |
5,8-dimethoxy-4-methyl-2-piperidin-1-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12-11-15(19-9-5-4-6-10-19)18-17-14(21-3)8-7-13(20-2)16(12)17/h7-8,11H,4-6,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERAXXDBHBNPQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=CC(=C12)OC)OC)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethyl-5-methyl-2-{[3-(5-methyl-2-furyl)acryloyl]amino}-3-thiophenecarboxamide](/img/structure/B5738043.png)
![N'-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5738052.png)

![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5738068.png)


![methyl 5-methyl-4-{[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}-2-furoate](/img/structure/B5738084.png)
![2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5738086.png)
![N-[2-(aminocarbonyl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5738094.png)

![5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5738118.png)
![N'-(mesitylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5738122.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(2-naphthyl)ethanone](/img/structure/B5738123.png)
